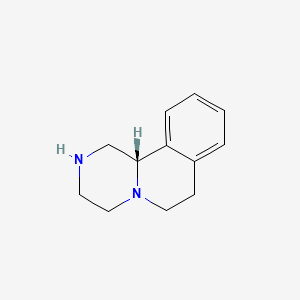Azaquinzole, (S)-
CAS No.: 99780-87-7
Cat. No.: VC3248051
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99780-87-7 |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | (11bS)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline |
| Standard InChI | InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2/t12-/m1/s1 |
| Standard InChI Key | SCVCXWHEHAKJCG-GFCCVEGCSA-N |
| Isomeric SMILES | C1CN2CCNC[C@@H]2C3=CC=CC=C31 |
| SMILES | C1CN2CCNCC2C3=CC=CC=C31 |
| Canonical SMILES | C1CN2CCNCC2C3=CC=CC=C31 |
Introduction
Physical and Chemical Properties
Fundamental Properties
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 188.27 g/mol | Favorable for bioavailability |
| XLogP3-AA | 1.2 | Moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Limited H-bond donation capacity |
| Hydrogen Bond Acceptor Count | 2 | Moderate H-bond accepting capacity |
| Rotatable Bond Count | 0 | Rigid molecular structure |
| Exact Mass | 188.131348519 Da | Precise analytical reference |
These properties suggest that Azaquinzole maintains a relatively rigid conformation, with limited flexibility due to its fused ring system as indicated by zero rotatable bonds. The compound has moderate hydrogen bonding capabilities, with one hydrogen bond donor and two hydrogen bond acceptors .
Nomenclature and Identification
Systematic Naming
The IUPAC name for Azaquinzole is 2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline, which systematically describes its molecular structure and ring arrangement. This nomenclature provides essential information about the compound's chemical connectivity and organization .
Alternative Designations
Several alternative names and identifiers exist for Azaquinzole:
-
Azaquinzolum
-
1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline
-
Azaquinzole [INN] (International Nonproprietary Name)
Registry and Database Identifiers
Azaquinzole is cataloged in various chemical databases and registries with specific identification codes:
Table 2: Database Identifiers for Azaquinzole
| Database | Identifier |
|---|---|
| CAS Registry Number | 5234-86-6 |
| PubChem CID | 179345 |
| ChEMBL ID | CHEMBL2104690 |
| DSSTox Substance ID | DTXSID70863508 |
| NCI Thesaurus Code | C74173 |
| Wikidata | Q27289617 |
| InChIKey | SCVCXWHEHAKJCG-UHFFFAOYSA-N |
These identifiers facilitate cross-referencing across scientific databases and literature, enabling comprehensive tracking of research related to this compound .
Stereochemical Considerations
Chirality and Enantiomeric Forms
The designation "(S)-" in Azaquinzole, (S)- refers to the Cahn-Ingold-Prelog priority rules determining the absolute configuration at a chiral center. In the molecular structure of Azaquinzole, the 11b position likely represents the chiral center, as it forms the junction between the isoquinoline and piperazine rings within the molecule. The (S)-enantiomer would have a specific three-dimensional arrangement where the priority groups at this carbon are oriented in a left-handed (sinister) configuration .
Stereochemical Significance
Chemical Reactivity and Synthesis
Structural Reactivity
Based on its chemical structure, Azaquinzole contains tertiary and secondary amine groups that contribute to its potential chemical reactivity. The nitrogen atoms can function as nucleophilic centers in chemical reactions, while also potentially serving as hydrogen bond acceptors in biological environments .
Pharmacological Significance
Structure-Activity Relationship Considerations
The rigid tricyclic scaffold of Azaquinzole provides a well-defined three-dimensional structure that could enable specific interactions with biological targets. The nitrogen atoms within the molecule offer potential binding sites for interaction with receptors, enzymes, or other biomolecules. The stereochemical configuration at the 11b position, as indicated by the (S)- designation, would likely influence the spatial orientation of these potential interaction points, potentially affecting biological activity .
Research Status and Future Directions
Future Research Opportunities
Future investigations into (S)-Azaquinzole could potentially explore:
-
Stereoselective synthesis and enantiomeric purification methods
-
Comparative pharmacological evaluation of (S)- versus (R)- enantiomers
-
Structure-activity relationship studies with systematic modifications of the core structure
-
Potential therapeutic applications based on biological activity screening
-
Molecular modeling of interactions with potential biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume